molecular formula C25H22N2O B11496788 N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide

N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide

Cat. No.: B11496788
M. Wt: 366.5 g/mol
InChI Key: HNKLUYIZCUFLLS-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a diphenylacetamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Diphenylacetamide Group: The diphenylacetamide group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Camptothecin: A quinoline derivative with anticancer activity.

Uniqueness: N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide is unique due to its specific structural features, which combine the biological activity of the quinoline moiety with the chemical stability of the diphenylacetamide group

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H22N2O/c1-18-16-21(22-14-8-9-15-23(22)27-18)17-26-25(28)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,24H,17H2,1H3,(H,26,28)

InChI Key

HNKLUYIZCUFLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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